

An In-depth Technical Guide to 3-Methoxybenzamide: Structure, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Methoxybenzamide**, a chemical compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and critically, outlines detailed experimental protocols for its synthesis from common starting materials. Furthermore, it delves into its biological role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ART), crucial enzymes involved in DNA repair and cellular signaling. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug discovery.

Chemical Structure and Properties

3-Methoxybenzamide, also known as m-anisamide, is an organic compound with the chemical formula C₈H₉NO₂.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and an amide group (-CONH₂) at positions 3 and 1, respectively.

Structure:

Chemical Structure of **3-Methoxybenzamide**



A summary of the key physicochemical properties of **3-Methoxybenzamide** is provided in the table below.

Property	Value	Reference
IUPAC Name	3-methoxybenzamide	[1]
Synonyms	m-Anisamide, m- Methoxybenzamide	[1]
CAS Number	5813-86-5	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	132.5-135.5 °C	
Solubility	Soluble in water	_
рКа	15.81 (predicted)	

Synthesis of 3-Methoxybenzamide

3-Methoxybenzamide can be synthesized through several routes. The two most common laboratory methods start from 3-methoxybenzoic acid or 3-methoxybenzonitrile.

Synthesis from 3-Methoxybenzoic Acid

This is a two-step process that involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.

Workflow:





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Synthesis of **3-Methoxybenzamide** from **3-Methoxybenzoic** Acid.

Experimental Protocol:

Step 1: Synthesis of 3-Methoxybenzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3methoxybenzoic acid.
- Add thionyl chloride (SOCl₂) in excess (typically 2-3 equivalents).
- Gently heat the reaction mixture to reflux (around 80-90°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude 3-methoxybenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of **3-Methoxybenzamide**

- Cool the crude 3-methoxybenzoyl chloride in an ice bath.
- Slowly add a concentrated aqueous solution of ammonia (ammonium hydroxide) with vigorous stirring. An exothermic reaction will occur, and a white precipitate of 3methoxybenzamide will form.



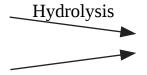
- Continue stirring for about 30 minutes to ensure the completion of the reaction.
- Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure **3-methoxybenzamide**.

A patent describes a similar industrial-scale process where 3-methoxybenzoic acid is reacted with thionyl chloride in toluene, followed by reaction with aqueous ammonia.[3][4]

Synthesis from 3-Methoxybenzonitrile

This method involves the hydrolysis of the nitrile group to an amide.

Workflow:



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Synthesis of **3-Methoxybenzamide** from 3-Methoxybenzonitrile.

Experimental Protocol:

- In a round-bottom flask, dissolve 3-methoxybenzonitrile in a suitable solvent, such as ethanol
 or dimethyl sulfoxide (DMSO).
- Add a catalyst for the hydrolysis. This can be either a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).



- After the reaction is complete, cool the mixture to room temperature.
- If an acid catalyst was used, neutralize the mixture with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with an acid (e.g., dilute hydrochloric acid).
- The product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with water.
- Purify the crude **3-methoxybenzamide** by recrystallization.

A patent for the preparation of 3-methoxypropiophenone describes the dehydration of **3-methoxybenzamide** to 3-methoxybenzonitrile, indicating the reversibility of this reaction under certain conditions.[3][4]

Spectroscopic Data

The structure of synthesized **3-Methoxybenzamide** can be confirmed by various spectroscopic methods.



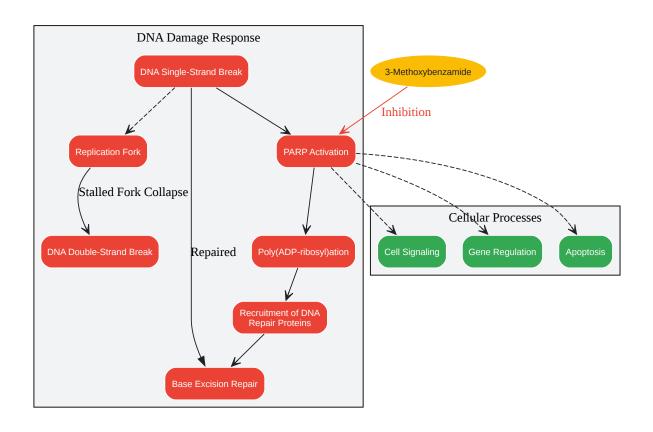
Spectroscopic Data		
¹ H NMR	The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the amide protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.8 ppm. The methoxy protons will be a sharp singlet at around δ 3.8 ppm, and the amide protons will appear as a broad singlet.	
¹³ C NMR	The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. [5] The carbonyl carbon of the amide will be the most downfield signal.	
IR Spectroscopy	The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm ⁻¹), the C=O stretching of the amide (around 1650 cm ⁻¹), and C-O stretching of the methoxy group (around 1250 cm ⁻¹).[6][7]	
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M+) at m/z 151, corresponding to the molecular weight of 3-methoxybenzamide.[7]	

Biological Activity: PARP and ADP-Ribosyltransferase Inhibition

3-Methoxybenzamide is a known inhibitor of Poly (ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ART) enzymes.[8] These enzymes play a critical role in various cellular processes, most notably in the DNA damage response (DDR).

Signaling Pathway:





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Simplified Signaling Pathway of PARP Inhibition by **3-Methoxybenzamide**.

Mechanism of Action:

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs).[9] Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[10] This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway.[10]



3-Methoxybenzamide acts as a competitive inhibitor of PARP, preventing the synthesis of PAR.[8] This inhibition has several consequences:

- Inhibition of DNA Repair: The recruitment of DNA repair machinery is hampered, leading to the accumulation of unrepaired SSBs.[9]
- Synthetic Lethality: In cancer cells with defects in other DNA repair pathways, such as
 homologous recombination (HR) for double-strand break (DSB) repair (e.g., those with
 BRCA1/2 mutations), the accumulation of SSBs is particularly detrimental. During DNA
 replication, these SSBs are converted into toxic DSBs.[10] Since the HR pathway is
 deficient, these cells are unable to repair the DSBs and undergo apoptosis. This concept is
 known as synthetic lethality and is a key strategy in cancer therapy.[10]

ADP-ribosylation is a broader post-translational modification involved in various cellular signaling pathways, gene regulation, and apoptosis.[11] By inhibiting ARTs, 3-methoxybenzamide can modulate these processes, making it a valuable tool for studying their functions.

Conclusion

3-Methoxybenzamide is a versatile molecule with important applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, properties, and synthesis, including actionable experimental protocols. Furthermore, the elucidation of its role as a PARP and ART inhibitor highlights its potential as a lead compound in drug discovery, particularly in the development of novel anticancer agents. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the potential of **3-Methoxybenzamide** in their work.

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